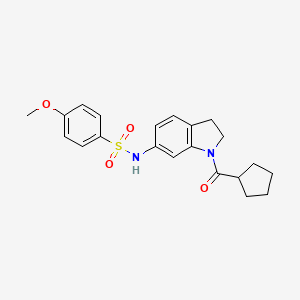

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-methoxybenzenesulfonamide

Description

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-methoxybenzenesulfonamide is a synthetic sulfonamide derivative characterized by a 4-methoxybenzenesulfonamide core linked to an indoline scaffold modified with a cyclopentanecarbonyl group. Sulfonamides are well-documented for their pharmacological versatility, including antibacterial, antiviral, and enzyme-inhibitory activities .

Properties

IUPAC Name |

N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4S/c1-27-18-8-10-19(11-9-18)28(25,26)22-17-7-6-15-12-13-23(20(15)14-17)21(24)16-4-2-3-5-16/h6-11,14,16,22H,2-5,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAUCWZZXXDTVQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CCCC4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-methoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the indoline core. One common method involves the cyclization of 6-hydroxyallylated indolines, which can be achieved using catalysts such as SnCl4 . The cyclopentanecarbonyl group is then introduced through a series of reactions, including the use of propargylic alcohol precursors and Meyer–Schuster rearrangement . The final step involves the sulfonation of the methoxybenzene ring to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Sodium hydride in dimethylformamide (DMF) or potassium tert-butoxide in tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-methoxybenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it could inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several pharmacologically active sulfonamides. Key analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Notes:

- Cyclopentanecarbonyl vs. Acetylphenyl : The cyclopentanecarbonyl group in the target compound introduces a bulky, lipophilic substituent compared to the planar acetyl group in N-(4-acetylphenyl)-4-methoxybenzenesulfonamide. This difference may impact solubility and steric interactions in enzyme-binding pockets .

- Indoline Scaffold : The indoline moiety is absent in KN-93 and the acetylphenyl analog. Indoline derivatives are associated with kinase inhibition and anti-inflammatory activity, suggesting a possible mechanism of action for the target compound .

- Biological Activity : KN-93’s CaMK II inhibition highlights the role of sulfonamide derivatives in modulating signaling pathways, while the acetylphenyl analog’s antibacterial activity underscores the sulfonamide group’s versatility .

Research Findings and Methodological Insights

Structural Characterization

Crystallographic studies of sulfonamide analogs, such as N-(4-acetylphenyl)-4-methoxybenzenesulfonamide, have employed software suites like SHELX and WinGX for structure refinement and visualization . These tools enable precise determination of bond angles, torsion angles, and packing interactions, which are critical for understanding structure-activity relationships (SAR). For example, the planar geometry of the sulfonamide group in N-(4-acetylphenyl)-4-methoxybenzenesulfonamide facilitates π-π stacking, a feature that may be altered in the target compound due to the non-planar cyclopentanecarbonyl group .

Pharmacological Potential

While direct data on the target compound are lacking, KN-93 demonstrates that bulky substituents (e.g., propenyl-methylamino-phenyl) on the sulfonamide core can enhance specificity for kinase targets . The cyclopentanecarbonyl group in the target compound may similarly optimize binding to hydrophobic pockets in enzymes or receptors.

Biological Activity

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-methoxybenzenesulfonamide is a complex organic compound that combines an indole derivative with a sulfonamide group. This compound has attracted significant attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition.

Chemical Structure and Properties

- Molecular Formula: C22H26N2O5S

- Molecular Weight: 430.5 g/mol

- IUPAC Name: N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-4-methoxybenzenesulfonamide

The unique structure of this compound includes a cyclopentanecarbonyl group attached to the indole moiety, which is further linked to a 4-methoxybenzenesulfonamide. This specific arrangement imparts distinct chemical properties and biological activities.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. Preliminary studies have shown that it can inhibit the proliferation of various cancer cell lines, including melanoma and prostate cancer cells. The mechanism of action appears to involve the inhibition of tubulin polymerization, which disrupts microtubule dynamics essential for cell division .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. It may interact with specific molecular targets, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research, but initial findings suggest that it may affect key signaling pathways involved in cancer progression.

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship analysis reveals that modifications to the indole or benzenesulfonamide moieties can significantly impact the biological activity of this compound. Variations in substituents on the benzene ring or changes in the cyclopentanecarbonyl group can lead to differences in potency and selectivity against cancer cell lines.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| N-(1-(thiophene-2-carbonyl)indolin-6-yl)-4-methoxybenzenesulfonamide | Indole derivative with thiophene | Similar biological activities; different ring structure |

| N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-(morpholinosulfonyl)benzamide | Indole derivative with morpholino group | Potentially different pharmacological profiles |

| N-(1-(cyclobutanecarbonyl)indolin-6-yl)-3-methylbenzenesulfonamide | Indole derivative with cyclobutane | Variation in carbon chain length; different reactivity |

This table highlights how variations in structural components can influence biological activity and therapeutic potential.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Study on Antiproliferative Activity : A recent study demonstrated that this compound significantly reduced cell viability in melanoma cells at low micromolar concentrations. The study emphasized the importance of further exploring its mechanism of action .

- Enzyme Interaction Studies : Another research effort focused on the binding affinity of this compound to specific enzymes involved in cancer metabolism. The results indicated that it could serve as a lead compound for developing new enzyme inhibitors targeting cancer pathways.

- SAR Investigations : Ongoing investigations into the structure-activity relationship of related compounds have provided insights into how small changes can enhance or diminish biological activity, guiding future synthetic efforts aimed at optimizing efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.